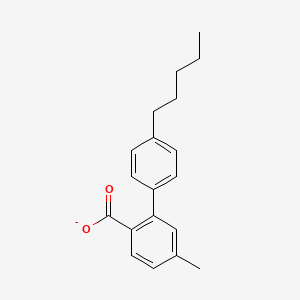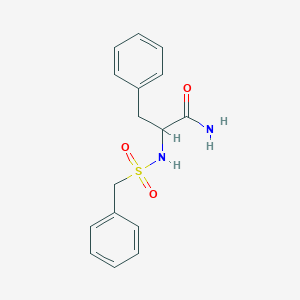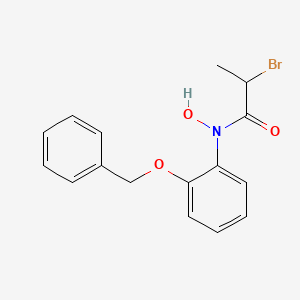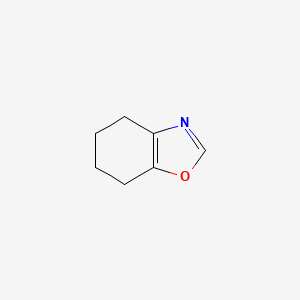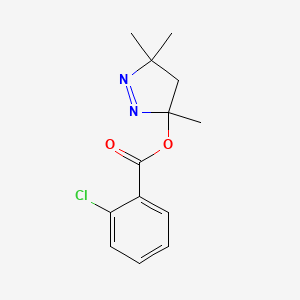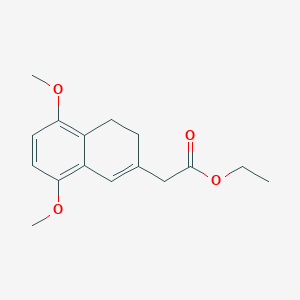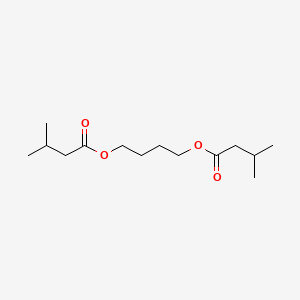![molecular formula C16H16N8O4S B14007719 4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide CAS No. 52477-29-9](/img/structure/B14007719.png)
4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide is a complex organic compound featuring a pyrimidine scaffold. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide typically involves multi-step organic reactionsCommon reagents include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazinyl groups.
Reduction: Reduction reactions can target the pyrimidine ring, altering its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring .
Scientific Research Applications
4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. It can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. The hydrazinyl group plays a crucial role in binding to the active sites of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A pyrimidine-based drug used in cancer treatment.
Methotrexate: Another pyrimidine derivative with anticancer properties.
Dasatinib: A pyrimidine-based tyrosine kinase inhibitor.
Uniqueness
4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide is unique due to its specific hydrazinyl linkage and sulfonamide group, which confer distinct pharmacological properties. Its ability to inhibit multiple enzymes makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
52477-29-9 |
|---|---|
Molecular Formula |
C16H16N8O4S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H16N8O4S/c1-8-7-12(19-9(2)18-8)24-29(27,28)11-5-3-10(4-6-11)22-23-13-14(17)20-16(26)21-15(13)25/h3-7H,1-2H3,(H,18,19,24)(H4,17,20,21,25,26) |
InChI Key |
JEUWXUVCLNYZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


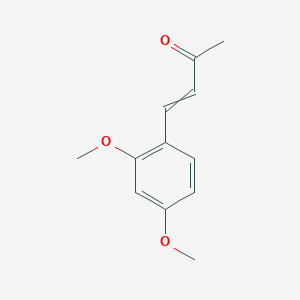
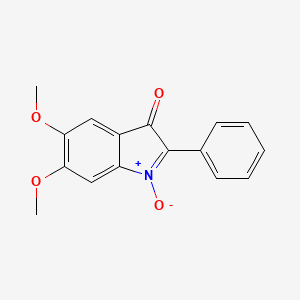
![N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B14007656.png)

